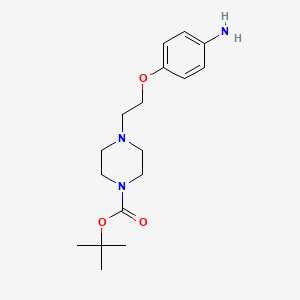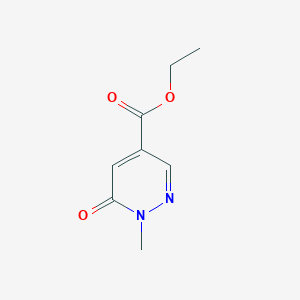![molecular formula C16H26ClNO B1397490 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220028-74-9](/img/structure/B1397490.png)
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1051919-37-9 . Its molecular formula is C14H21NO•HCl , and it has a molecular weight of 255.78 .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is 1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
1. Anti-Acetylcholinesterase Activity
Piperidine derivatives, including 4-[2-(2-Isopropylphenoxy)ethyl]piperidine, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease and other forms of dementia (Sugimoto et al., 1990). These compounds showed selective affinity towards AChE over BuChE (butyrylcholinesterase), with some variants exhibiting up to 18,000 times greater affinity for AChE.
2. Antimicrobial Properties
Certain piperidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the study of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate activities against various bacterial strains, including E. coli and methicillin-resistant Staphylococcus aureus (Ovonramwen et al., 2019). This suggests potential application in developing new antimicrobial agents.
3. Synthesis and Structural Studies
Piperidine derivatives have been the subject of numerous synthesis and structural studies. For instance, the synthesis of piperidine-4-carboxylic acid and its conversion into various derivatives, including methanone hydrochloride, has been reported (Zheng Rui, 2010). These studies contribute to the understanding of the chemical properties and potential applications of piperidine compounds in various fields.
4. Cytotoxic and Anticancer Activities
Piperidine derivatives have shown promise in the field of oncology. For example, certain 4-piperidinol hydrochlorides exhibited significant cytotoxicity toward murine and human tumor cells (Dimmock et al., 1998). This suggests their potential use as novel classes of cytotoxic and anticancer agents.
5. Antihypertensive Potential
Some piperidine derivatives with a quinazoline ring system have been tested for antihypertensive activity, showing significant hypotension effects in animal models (Takai et al., 1986). This highlights the potential application of piperidine derivatives in the treatment of hypertension.
Propriétés
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONWJTGKKAIUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



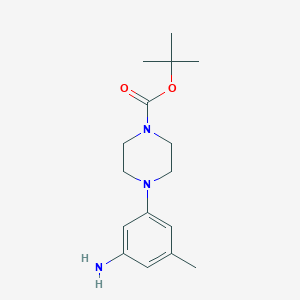

![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate](/img/structure/B1397416.png)
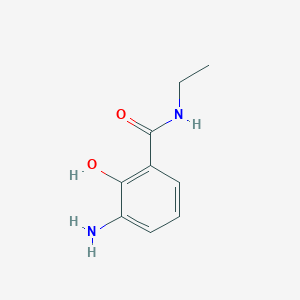
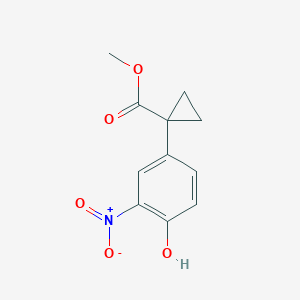
![8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397420.png)
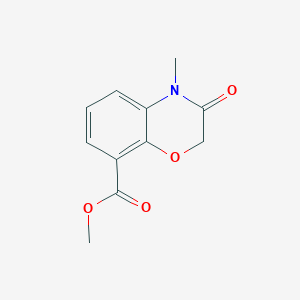
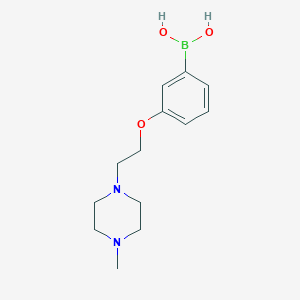

![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
